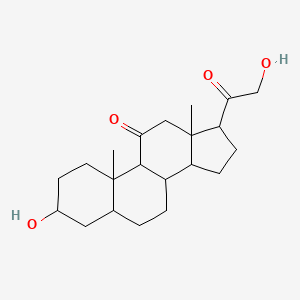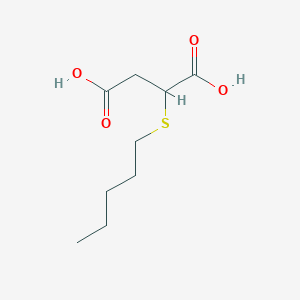![molecular formula C10H13N3O2S B11999998 [(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea CAS No. 6292-09-7](/img/structure/B11999998.png)
[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H13N3O2S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and pharmacological properties .
Métodos De Preparación
2,3-Dimethoxybenzaldehyde thiosemicarbazone is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions. The product is then purified through recrystallization .
Análisis De Reacciones Químicas
2,3-Dimethoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiosemicarbazides.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Dimethoxybenzaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that thiosemicarbazone derivatives exhibit significant anticancer activity, making them potential candidates for drug development.
Industry: It is used in the synthesis of other organic compounds and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxybenzaldehyde thiosemicarbazone involves its interaction with cellular targets. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound interacts with cellular proteins and enzymes, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
2,3-Dimethoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
3,4-Dimethoxybenzaldehyde thiosemicarbazone: Similar in structure but with different substitution patterns on the benzaldehyde ring.
4-Methoxybenzaldehyde thiosemicarbazone: Lacks the additional methoxy group, leading to different chemical and biological properties.
Benzaldehyde thiosemicarbazone: The simplest form, without any methoxy groups
The uniqueness of 2,3-dimethoxybenzaldehyde thiosemicarbazone lies in its specific substitution pattern, which influences its reactivity and biological activity.
Propiedades
Número CAS |
6292-09-7 |
|---|---|
Fórmula molecular |
C10H13N3O2S |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
[(E)-(2,3-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-5-3-4-7(9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |
Clave InChI |
AAYZMMZOBZXAFS-WUXMJOGZSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=N/NC(=S)N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11999922.png)

![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)

![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)



![1-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B11999993.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)
